![molecular formula C9H16ClNO3 B2571306 6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid;hydrochloride CAS No. 2416234-47-2](/img/structure/B2571306.png)
6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid;hydrochloride
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Overview
Description
“6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid;hydrochloride” is a chemical compound . It is also known as “10-(2-chlorophenyl)-6-oxa-9-azaspiro[4.5]decane hydrochloride” with a linear formula of C14H19Cl2NO .
Molecular Structure Analysis
The InChI code for “6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid;hydrochloride” is 1S/C9H15NO3.ClH/c11-8(12)7-9(3-1-2-4-9)13-6-5-10-7;/h7,10H,1-6H2,(H,11,12);1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid;hydrochloride” include a molecular weight of 221.68 . It is a powder that is stored at room temperature .Scientific Research Applications
Synthetic Chemistry and Material Science
Synthesis and Crystal Structure : The compound has been explored for its synthesis techniques and structural analysis. For instance, the synthesis of 4-(Dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane highlights the methodological advances in creating complex molecular structures with potential application in material science and as intermediates in organic synthesis (W. Wen, 2002).
Synthetic Approaches : Research on synthetic approaches to spiroaminals, including the 1-oxa-6-azaspiro[4.5]decane, emphasizes the compound's role in the development of novel synthetic products with significant biological activities. These approaches offer insights into the complexity and versatility of spirocyclic compounds in drug discovery and development (M. Sinibaldi & I. Canet, 2008).
Decarbonylation Techniques : The decarbonylation of N-Cbz-(D,L)-Pipecolinic acid derivatives leading to the synthesis of spirolactams and spirolactones showcases the compound's utility in creating structurally diverse and biologically relevant molecules. Such transformations are crucial in the synthesis of natural products and pharmaceuticals (M. Martin‐Lopez & F. Bermejo‐Gonzalez, 1994).
Biological Activity Research
Antitumor Activity : Research into the antitumor activity of novel 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives illustrates the compound's potential in cancer treatment. These studies offer a foundation for the development of new anticancer agents, highlighting the compound's therapeutic applications (Zea Yang et al., 2019).
Antibacterial Evaluation : The synthesis and antibacterial evaluation of triaza and dioxa aza spiro derivatives, including 7,9-diphenyl-1,4-dioxa-8-azaspiro[4.5]decane, underscore the compound's utility in developing new antibacterial agents. Such research is pivotal in addressing the growing concern of antibiotic resistance (M. Natarajan et al., 2021).
Safety and Hazards
properties
IUPAC Name |
6-oxa-9-azaspiro[4.5]decane-10-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3.ClH/c11-8(12)7-9(3-1-2-4-9)13-6-5-10-7;/h7,10H,1-6H2,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNAGHAXQWQIPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(NCCO2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid hydrochloride |
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